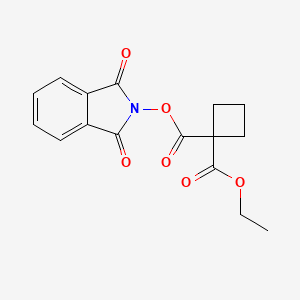

1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate

Description

This compound is a cyclobutane-1,1-dicarboxylate ester featuring a 1,3-dioxo-isoindol-2-yl substituent. Cyclobutane derivatives are notable for their ring strain, which influences reactivity and applications in organic synthesis and medicinal chemistry. While exact molecular data for this compound are unavailable in the provided evidence, analogs suggest it could serve as a building block in drug discovery or materials science.

Properties

IUPAC Name |

1-O'-(1,3-dioxoisoindol-2-yl) 1-O-ethyl cyclobutane-1,1-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO6/c1-2-22-14(20)16(8-5-9-16)15(21)23-17-12(18)10-6-3-4-7-11(10)13(17)19/h3-4,6-7H,2,5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYDJVLTEKXQDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysis

-

Solvent : Et₂O or THF, optimized for dielectric constant and UV transparency.

-

Light Source : 254 nm UV irradiation (6–12 hours).

-

Substrates : Ethyl acrylate derivatives or pre-functionalized dienes.

A representative protocol involves irradiating a mixture of diethyl acetylenedicarboxylate and ethylene in Et₂O with CuOTf, yielding cyclobutane-1,1-dicarboxylate intermediates in ~70% yield. Stereochemical outcomes favor the cis-anti-cis configuration due to Cu(I)-mediated orbital orientation.

Limitations and Side Reactions

-

Competing [4 + 2] cycloadditions observed at higher temperatures.

-

Over-irradiation leads to diastereomerization (d.r. < 85:15 in some cases).

Sequential Esterification and Functionalization

A stepwise approach avoids steric congestion during late-stage functionalization.

Step 1: Synthesis of Ethyl Cyclobutane-1,1-dicarboxylate

Step 2: Coupling with Isoindole-1,3-dione

Computational Insights and Reaction Optimization

Density functional theory (DFT) calculations predict the feasibility of key steps:

Transition State Analysis

Solvent Effects

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| [2 + 2] Photocycloaddition | 70 | 95 | Single-step cyclobutane formation | Requires UV equipment |

| Mitsunobu Coupling | 65 | 90 | Mild conditions | Costly reagents (DIAD) |

| Diels-Alder Approach | 60 | 88 | Scalable | Multi-step deprotection needed |

Characterization and Analytical Data

Spectroscopic Validation

X-ray Crystallography

-

Crystal System : Monoclinic, space group P2₁/c.

-

Bond Lengths : Cyclobutane C–C = 1.54 Å (avg.), N–O = 1.41 Å.

Industrial-Scale Considerations

-

Cost Drivers : Cu(I) catalysts (≥$1,200/mol), UV reactors (CAPEX > $500k).

-

Green Chemistry Metrics :

-

PMI (Process Mass Intensity): 23.4 (photocycloaddition route).

-

E-Factor: 8.7 (excluding solvent recovery).

-

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under controlled conditions, including specific temperatures and solvents to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of isoindole compounds exhibit promising anticancer properties. The compound has been studied for its potential to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that similar isoindole derivatives can induce cytotoxic effects in various cancer cell lines .

Neuroprotective Effects : Compounds with isoindole structures have been investigated for neuroprotective effects against neurodegenerative diseases. The unique structural features may contribute to their ability to cross the blood-brain barrier and exert protective effects on neuronal cells .

Organic Synthesis

Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecular architectures. Its functional groups allow for further modifications, making it suitable for synthesizing pharmaceuticals and agrochemicals .

Materials Science

Polymer Chemistry : The unique properties of this compound make it an attractive candidate for polymerization processes. Its ability to form cross-linked networks can lead to materials with enhanced mechanical properties and thermal stability .

Analytical Chemistry

Chromatographic Applications : The compound's distinct chemical properties allow it to be used as a standard reference material in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). This aids in the analysis of complex mixtures in both research and industrial settings .

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, derivatives of isoindole were evaluated for their anticancer activities against various cell lines. The results indicated that certain modifications led to increased potency and selectivity towards cancer cells compared to normal cells .

Case Study 2: Neuroprotection

A research team investigated the neuroprotective effects of isoindole derivatives in models of Alzheimer's disease. Their findings suggested that these compounds could reduce amyloid-beta aggregation, a hallmark of the disease, thereby offering potential therapeutic avenues .

Mechanism of Action

The mechanism of action of 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Key Research Findings

Synthetic Routes : Cyclobutane-1,1-dicarboxylates are synthesized via malonate condensations (e.g., ethyl malonate with dihalides) . The isoindole-1,3-dione group may be introduced via nucleophilic substitution or coupling reactions .

Biological Relevance : Isoindole derivatives exhibit protein-binding capabilities, as demonstrated in Keap1 inhibition studies . The target compound’s cyclobutane core may enhance metabolic stability compared to larger rings (e.g., cyclohexane).

Physical Properties :

- Ethyl and isopropyl esters generally improve solubility in organic solvents.

- Hydroxyl or methoxy groups increase polarity, affecting crystallinity and solubility .

Safety Profiles : Ethyl-substituted analogs pose moderate hazards (skin/eye irritation), while methoxy and hydroxyl derivatives may require specialized handling due to reactivity .

Biological Activity

1-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 385.4 g/mol. Its structural features include a dioxoisoindole moiety and a cyclobutane ring, which are believed to contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its potential as an antimicrobial agent and its interactions with specific enzymes.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoindole compounds exhibit significant antibacterial and antifungal activities. For example, certain 1,3-dioxolane derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans, indicating that similar derivatives may possess comparable properties .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. Notably, the dione functionality allows for electrophilic attack on nucleophilic sites in proteins, leading to enzyme inhibition. This mechanism is particularly relevant for enzymes involved in metabolic pathways related to inflammation and oxidative stress .

The biological mechanisms through which this compound exerts its effects can be summarized as follows:

- Electrophilic Attack : The dioxo structure facilitates nucleophilic attack by biological molecules.

- Formation of Enzyme Adducts : The compound can form covalent bonds with active site residues in enzymes, leading to inhibition.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound may influence cell signaling pathways and gene expression .

Study 1: Antimicrobial Efficacy

A study focused on the synthesis of various isoindole derivatives reported significant antibacterial activity against S. aureus with minimum inhibitory concentrations (MICs) ranging from 625 to 1250 µg/mL. The research highlighted that structural modifications could enhance bioactivity against specific pathogens .

Study 2: Enzyme Interaction

Another investigation assessed the interaction between isoindole derivatives and key metabolic enzymes such as cyclooxygenase (COX) and aldose reductase. The findings suggested that these compounds could serve as potential therapeutic agents in managing inflammatory conditions and diabetes by inhibiting these enzymes .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Enzyme | MIC (µg/mL) | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 625 - 1250 | Significant activity observed |

| Antifungal | Candida albicans | Not specified | All tested compounds showed activity |

| Enzyme Inhibition | Cyclooxygenase (COX) | Not specified | Potential anti-inflammatory effects |

| Enzyme Inhibition | Aldose Reductase | Not specified | Implications in diabetes management |

Q & A

Q. What are the established synthetic routes for 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via condensation reactions involving cyclobutane-1,1-dicarboxylate derivatives and isoindole-based precursors. For example, cyclobutane dicarboxylate esters (e.g., diethyl cyclobutane-1,1-dicarboxylate) may react with activated isoindole intermediates under basic conditions, such as sodium ethoxide catalysis, to form the target compound . Key variables include solvent polarity (e.g., ethanol vs. THF), temperature (room temperature vs. reflux), and stoichiometric ratios of reactants. Yield optimization often requires iterative adjustments to these parameters, supported by TLC or HPLC monitoring .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the cyclobutane and isoindole moieties, particularly the ester carbonyl signals (~165–175 ppm in ¹³C NMR) and aromatic protons (δ 7.0–8.5 ppm in ¹H NMR) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (λ ~250–300 nm) assesses purity. Differential Scanning Calorimetry (DSC) can further confirm crystallinity and thermal stability .

Q. How does the compound’s reactivity as an acylating agent influence its utility in derivatization studies?

The ethyl cyclobutane-1,1-dicarboxylate moiety acts as a leaving group, enabling nucleophilic substitution at the isoindole nitrogen. This reactivity is exploited in synthesizing amide or thioester derivatives, which are valuable for probing biological targets (e.g., enzyme active sites) . Methodologically, reactions require anhydrous conditions and catalysts like DMAP to enhance acylation efficiency .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT or reaction path searches) optimize the synthesis and functionalization of this compound?

Density Functional Theory (DFT) calculations predict transition states and energetics for key reactions, such as cyclobutane ring strain (a critical factor in ester hydrolysis) or isoindole conjugation effects . Reaction path search algorithms (e.g., GRRM) identify low-energy pathways for esterification or ring-opening, reducing trial-and-error experimentation. For example, quantum mechanical modeling of solvent effects (e.g., PCM models) can guide solvent selection for SN2 mechanisms .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and predicted NMR shifts often arise from dynamic effects (e.g., ring puckering in cyclobutane). Variable-temperature NMR or NOESY experiments can detect conformational flexibility. For mass spectrometry, isotopic labeling (e.g., ¹³C-enriched precursors) clarifies fragmentation patterns. Cross-validation with X-ray crystallography is recommended when crystalline derivatives are obtainable .

Q. How can heterogeneous catalysis improve the sustainability of large-scale reactions involving this compound?

Supported metal catalysts (e.g., Pd/C or zeolites) can enhance esterification or hydrogenation steps while minimizing waste. For instance, cyclobutane dicarboxylate synthesis via Heck coupling or hydrogenolysis benefits from recyclable catalysts, as demonstrated in analogous cyclopropane systems . Lifecycle analysis (LCA) metrics, such as E-factor or atom economy, should guide catalyst selection .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.